Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate
CAS No.: 72709-69-4
Cat. No.: VC4124896
Molecular Formula: C11H18N2O6
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72709-69-4 |
|---|---|
| Molecular Formula | C11H18N2O6 |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate |
| Standard InChI | InChI=1S/C11H18N2O6/c1-5-18-10(16)12-13(11(17)19-6-2)9(7(3)14)8(4)15/h9H,5-6H2,1-4H3,(H,12,16) |
| Standard InChI Key | MPWFVSQATYEJRV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NN(C(C(=O)C)C(=O)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)NN(C(C(=O)C)C(=O)C)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Diethyl 1-(2,4-dioxopentan-3-yl)hydrazine-1,2-dicarboxylate is systematically named ethyl N-(2,4-dioxopentan-3-yl)-N-(ethoxycarbonylamino)carbamate. Its IUPAC name reflects the presence of two ethyl ester groups, a central hydrazine moiety, and a 2,4-dioxopentane substituent. The compound’s structure is validated by spectroscopic data, including:
The molecule’s planar geometry and electron-withdrawing groups (ketones, esters) facilitate nucleophilic and electrophilic reactivity at distinct sites, making it versatile for further functionalization.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from hydrazine derivatives and carbonyl precursors. A common approach includes:
-
Condensation: Reaction of hydrazine with ethyl chloroformate to form the dicarboxylate backbone.
-
Ketone Incorporation: Introduction of the 2,4-dioxopentane group via nucleophilic acyl substitution or aldol-like reactions.
Recent methodologies emphasize mild conditions to preserve ester integrity. For instance, the use of dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 0°C has been reported for analogous hydrazine dicarboxylates .
Optimization Challenges
Key challenges include minimizing side reactions such as over-alkylation or ester hydrolysis. Purification often requires silica gel chromatography with gradients of -hexane and ethyl acetate . Industrial-scale production remains limited due to the compound’s niche applications, though specialty suppliers like AKSci offer batches with ≥95% purity .
Physicochemical Properties
The compound’s properties are critical for handling and application:
| Property | Value |
|---|---|
| Molecular Weight | 274.27 g/mol |
| Purity (Commercial) | ≥95% |
| Storage Conditions | Cool, dry environment |
| Hazard Classification | Non-hazardous (DOT/IATA) |
Its solubility profile favors polar aprotic solvents (e.g., DMF, DMSO), while stability studies indicate decomposition above 150°C .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s hydrazine core is pivotal in constructing nitrogen-containing heterocycles. For example, it participates in:
-
α-Amination Reactions: As a precursor to non-natural α-amino acids, leveraging its ability to transfer the hydrazine moiety to carbonyl compounds .
-
Heterocycle Formation: Cyclocondensation with diketones yields pyrazoles and triazines, scaffolds prevalent in drug discovery.
A 2025 study demonstrated its analog’s role in Cu(II)-catalyzed enantioselective aminations, achieving >99% enantiomeric excess (ee) for amino acid derivatives . Though not directly cited for the target compound, this underscores the structural utility of hydrazine dicarboxylates in asymmetric synthesis.
Agrochemical Development
In agrochemistry, the compound’s ketone groups enable conjugation with pesticidal agents. Derivatives have shown preliminary activity as insect growth regulators, though detailed studies remain proprietary.
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| AKSci | 95% | 1–5 g | 50–100 |
| Parchem | N/A | Bulk | Quote-based |
| ChemNet | N/A | 10–100 g | 75–150 |
Purchases require institutional verification, and applications are restricted to research .
Future Perspectives
Research opportunities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume